molecular formula C13H9FN2 B8611487 2-Fluoro-6-(phenylamino)benzonitrile

2-Fluoro-6-(phenylamino)benzonitrile

Cat. No. B8611487
M. Wt: 212.22 g/mol
InChI Key: WKPBZXBOAVEWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04504660

Procedure details

A mixture of 2.8 g (20 mmol) of 2,6-difluorobenzonitrile in 20 ml of aniline is refluxed for 6 hrs. The mixture is poured into diluted HCl and the acid is extracted with methylene chloride. Evaporation gives the crude product which is chromatographed on silica gel (50% hexane--CH2Cl2) to give the title compound, m.p. 97°-99° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].Cl.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
20 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 hrs
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the acid is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gives the crude product which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (50% hexane--CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.